5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine
Description
The compound 5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine is a structurally complex small molecule featuring:
- A pyridine core substituted at the 3-position with a 1-(2,6-dichloro-3-fluorophenyl)ethoxy group.
- A pyrazole ring at the 5-position linked to a 7-azaspiro[3.5]nonane moiety.
The azaspiro group may enhance metabolic stability and selectivity compared to simpler amines, while the 2,6-dichloro-3-fluorophenyl substitution is critical for target binding .
Properties
Molecular Formula |
C24H26Cl2FN5O |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
5-[1-(7-azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine |
InChI |
InChI=1S/C24H26Cl2FN5O/c1-14(21-18(25)2-3-19(27)22(21)26)33-20-8-15(11-30-23(20)28)16-12-31-32(13-16)17-9-24(10-17)4-6-29-7-5-24/h2-3,8,11-14,17,29H,4-7,9-10H2,1H3,(H2,28,30) |
InChI Key |
MXQDRRGPOHEUMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CC5(C4)CCNCC5)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine typically involves multi-step organic synthesis. The process may include:
Formation of the spiro moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Synthesis of the pyrazole ring: This step often involves the condensation of hydrazines with 1,3-diketones or similar compounds.
Attachment of the pyridine ring: This can be done through cross-coupling reactions such as Suzuki or Heck reactions.
Final assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.
Purification steps: Including crystallization, chromatography, and recrystallization to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. It could serve as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine
In medicine, the compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases, such as cancer or neurological disorders.
Industry
In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ®-5-(1-(7-azaspiro[3.5]nonan-2-yl)-1H-pyrazol-4-yl)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate specific enzymes, affecting biochemical pathways.
Receptors: The compound may bind to receptors, modulating their activity and influencing cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences and Similarities
Table 1: Structural and Functional Comparison
Key Observations:
Core Scaffold: The target compound and Crizotinib share a pyridine-pyrazole core, but the former replaces Crizotinib’s piperidine with a 7-azaspiro[3.5]nonane.
Substituent Effects :
- The 2,6-dichloro-3-fluorophenyl ethoxy group is conserved in both the target compound and Crizotinib, suggesting its critical role in binding kinase domains.
- The azaspiro group in the target compound may enhance solubility and metabolic stability compared to Crizotinib’s piperidine, which is prone to oxidative metabolism .
Stereochemistry : Crizotinib’s R-configuration at the ethoxy linker is essential for activity; the target compound’s stereochemical profile remains unconfirmed but could influence potency.
Research Findings and Hypotheses
Kinase Selectivity :
- Crizotinib’s piperidine group contributes to ALK/ROS1 inhibition but shows off-target effects. The target compound’s azaspiro group may restrict conformational flexibility, improving selectivity.
- Fluorophenyl substitutions (common in kinase inhibitors) enhance hydrophobic interactions with kinase pockets .
Bioactivity: No direct bioactivity data for the target compound is available in the provided evidence. However, structural analogs like Crizotinib exhibit IC50 values in the nanomolar range, suggesting the target compound may require similar optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
